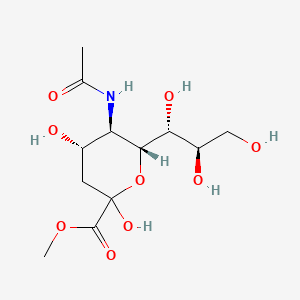
N-Acetylneuraminic acid methyl ester
概要
説明
N-Acetylneuraminic acid methyl ester is a derivative of N-Acetylneuraminic acid, which is a predominant sialic acid found in human and many mammalian cells. This compound is known for its role in various biological processes, including acting as a receptor for influenza viruses and being involved in the biology of pathogenic and symbiotic bacteria .
作用機序
Target of Action
N-Acetylneuraminic acid methyl ester (NANA-Me) primarily targets lung epithelium cells . These cells play a crucial role in the respiratory system, acting as a barrier against harmful substances and pathogens.
Mode of Action
NANA-Me acts by repairing the missing sialic acid on sick lung epithelium cells . This unique mechanism of action can block the binding of pathogenic antibodies to these cells, which are vulnerable to such antibodies .
Biochemical Pathways
NANA-Me affects the biochemical pathways involving sialic acid, a key component of glycoproteins and glycolipids found at the cell membrane . By replenishing the missing sialic acid on sick lung epithelium cells, NANA-Me can prevent the binding of pathogenic antibodies to these cells .
Result of Action
The primary result of NANA-Me’s action is the prevention of pathogenic antibody binding to sick lung epithelium cells . This can significantly reduce the sickness and deaths caused by these antibodies . Therefore, NANA-Me has the potential to prevent and treat serious conditions caused by pathogenic antibodies during a COVID-19 infection .
Action Environment
The action, efficacy, and stability of NANA-Me can be influenced by various environmental factors. For instance, the physiological pH of the body can impact the compound’s solubility and, consequently, its bioavailability Additionally, the presence of other molecules in the body, such as other antibodies or cellular components, may also affect the compound’s action
準備方法
N-Acetylneuraminic acid methyl ester can be synthesized through several methods. One common method involves the acetylation of N-acetylneuraminic acid using acetic anhydride and pyridine, followed by esterification with diazomethane . Another method includes the enzymatic synthesis where N-acetyl-D-glucosamine is converted to N-acetyl-D-mannosamine, which then reacts with pyruvic acid to form the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
化学反応の分析
N-Acetylneuraminic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Acetolysis: This reaction can produce 2,3-unsaturated derivatives in a one-pot reaction.
科学的研究の応用
N-Acetylneuraminic acid methyl ester has a wide range of scientific research applications:
類似化合物との比較
N-Acetylneuraminic acid methyl ester can be compared with other similar compounds such as:
N-Glycolylneuraminic acid: Another form of sialic acid found in cells.
5-Acetamido-3,5-dideoxy-n-galacto-octulosonic acid: An analogue used to study structural requirements of neuraminic acids.
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester: A derivative used in various biochemical applications.
This compound stands out due to its unique mechanism of action and its wide range of applications in scientific research and medicine.
特性
IUPAC Name |
methyl (4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9+,10+,12?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZQMWNJESHHSA-PQYSTZNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid](/img/structure/B3125556.png)
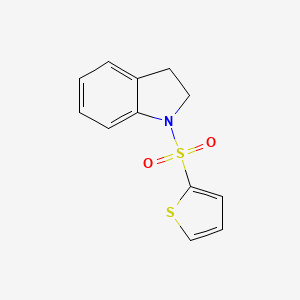
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3125569.png)
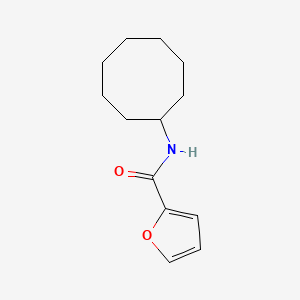

![4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B3125617.png)
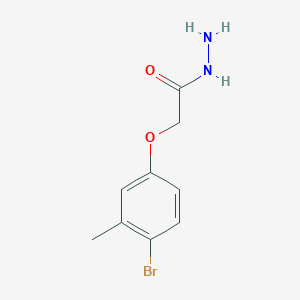
![5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde](/img/structure/B3125623.png)
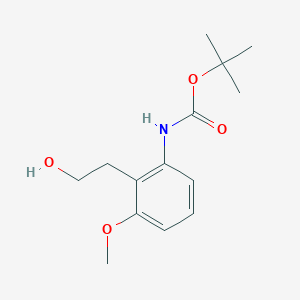
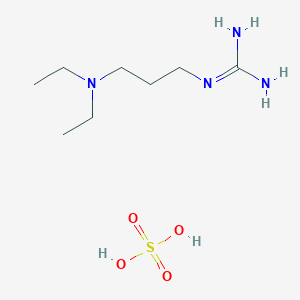
![Methyl 2-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B3125635.png)
![2-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B3125648.png)
![4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;hydrochloride](/img/structure/B3125649.png)
![2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide](/img/structure/B3125651.png)
